molecular formula C19H22N4O3S B2758872 N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1171158-31-8

N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No. B2758872
CAS RN: 1171158-31-8
M. Wt: 386.47
InChI Key: FQUVCXSHGJIUPN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a pyrazole ring, an ethoxy group, and a tetrahydrofuran ring . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The compound’s structure is characterized by the presence of a thiazole ring, a pyrazole ring, an ethoxy group, and a tetrahydrofuran ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Characterization

This compound was designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde. The ligands (S1) and (S2) were characterized using various analytical techniques, including FT-IR, UV-Vis, ^1H and ^13C NMR, and mass spectrometry. The ligands were then chelated with bivalent metals (cobalt, nickel, copper, and zinc) in a 1:2 (metal:ligand) ratio, resulting in octahedral metal complexes .

Antimicrobial Activity

The metal complexes exhibited significant antimicrobial activity. Notably:

Antifungal Activity

The same metal complexes were tested against Aspergillus niger and Aspergillus terreus. Compound (7) displayed an inhibition zone of 20 mm, while compound (6) exhibited 18 mm. These findings suggest their efficacy as antifungal agents .

Antioxidant Properties

The metal complexes demonstrated antioxidant activity. Compound (3) inhibited 72.0% of DPPH radicals (IC50 = 144 μL), and compound (8) inhibited 66.3% (IC50 = 132 μL) in ferric reducing power assays. These results indicate their potential as antioxidants .

Medicinal Role

The metal chelates, along with the ligands, were explored for their medicinal properties. While the metal chelates ranked below reference drugs, they still hold promise due to their biocompatibility and chelation phenomenon .

Other Applications

Additionally, 6-ethoxy-2-mercaptobenzothiazole, a related compound, finds applications as a reagent in the synthesis of nitrothiazolythio benzothiazoles and active pharmaceutical ingredients . Furthermore, the design and synthesis of substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been investigated for their anti-tubercular activity . Finally, the preparation of 2-substituted benzothiazoles from N’-substituted-N-(2-halophenyl)thioureas has been achieved through base-promoted intramolecular C–S bond coupling cyclization .

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-3-25-13-6-7-15-17(11-13)27-19(21-15)23(12-14-5-4-10-26-14)18(24)16-8-9-20-22(16)2/h6-9,11,14H,3-5,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUVCXSHGJIUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide

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